3-cyano-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide
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Overview
Description
3-cyano-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzamide core with a cyano group and a tetrahydro-2H-pyran-4-yl substituted piperidine moiety, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,5-diaminopentane, under acidic conditions.
Introduction of the Tetrahydro-2H-pyran-4-yl Group: This step involves the alkylation of the piperidine ring with a tetrahydro-2H-pyran-4-yl halide in the presence of a base like potassium carbonate.
Formation of the Benzamide Core: The benzamide core is introduced by reacting the substituted piperidine with 3-cyanobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-cyano-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the reduction of the cyano group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the benzamide core, using reagents like sodium methoxide or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, lithium aluminum hydride.
Substitution: Sodium methoxide, lithium aluminum hydride, various nucleophiles.
Major Products
Oxidation: Oxidized derivatives with functional groups like carboxylic acids or ketones.
Reduction: Amines or other reduced forms of the original compound.
Substitution: Substituted benzamides or piperidines with various functional groups.
Scientific Research Applications
3-cyano-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or cardiovascular diseases.
Materials Science: It can be explored for its potential in creating novel materials with specific electronic or mechanical properties.
Biological Research: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.
Industrial Applications: It may find use in the synthesis of advanced polymers or as a precursor for other valuable chemicals.
Mechanism of Action
The mechanism of action of 3-cyano-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the benzamide core can form hydrogen bonds or other interactions with the active sites of these targets, modulating their activity. The tetrahydro-2H-pyran-4-yl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-cyano-N-(piperidin-4-ylmethyl)benzamide: Lacks the tetrahydro-2H-pyran-4-yl group, which may affect its binding properties and biological activity.
N-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzamide:
Uniqueness
3-cyano-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide is unique due to the presence of both the cyano group and the tetrahydro-2H-pyran-4-yl substituted piperidine moiety. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-cyano-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c20-13-16-2-1-3-17(12-16)19(23)21-14-15-4-8-22(9-5-15)18-6-10-24-11-7-18/h1-3,12,15,18H,4-11,14H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQOXCDSZXHAEPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=CC(=C2)C#N)C3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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